(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

Description

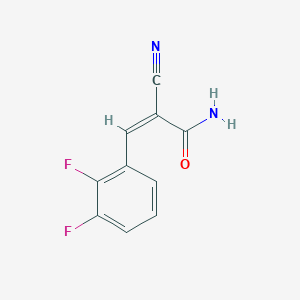

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a cyano group at the α-position, a 2,3-difluorophenyl substituent at the β-position, and an amide moiety. This compound belongs to a class of molecules often investigated for their electronic properties, hydrogen-bonding capabilities, and applications in pharmaceuticals or materials science .

The synthesis of such enamides typically involves Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery .

Properties

IUPAC Name |

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHTYDRDAZIFCS-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C(/C#N)\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide typically involves the reaction of 2,3-difluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and material science.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl group can participate in π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Aryl Substituents

Comparisons with structurally related enamides highlight the role of substituents on the phenyl ring:

- Compound 1 (2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide): Replaces the difluorophenyl group with a chromone system.

- (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Features a nitro group (strong electron-withdrawing) and a dimethylphenyl amide. The nitro group may reduce solubility but enhance reactivity in electrophilic interactions, whereas fluorine provides moderate electron withdrawal with improved bioavailability .

Impact of Fluorine Substitution

Fluorine atoms in the 2,3-difluorophenyl group confer distinct advantages:

- Electron Effects: Fluorine’s electronegativity polarizes the phenyl ring, stabilizing negative charges and influencing hydrogen-bond acceptor/donor properties. This contrasts with non-fluorinated analogs like compound 1, where chromone oxygen atoms dominate electronic interactions .

- Lipophilicity: Fluorination increases logP values compared to non-fluorinated derivatives, enhancing membrane permeability. For example, fluorophenyl-containing amines in demonstrate improved pharmacokinetic profiles over non-fluorinated counterparts .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, a feature leveraged in the pyrrolo-pyridazine derivatives of EP 4 374 877 A2 .

Stereochemical Considerations

The (Z)-configuration of the enamide double bond creates a planar geometry that facilitates intermolecular interactions, such as hydrogen bonding between the amide NH and cyano group.

Hydrogen Bonding and Crystal Packing

The amide and cyano groups in (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide participate in hydrogen-bond networks, as described in Etter’s graph set analysis. These interactions likely result in stable crystalline phases, similar to fluorinated pyrrolo-pyridazine carboxamides (), where hydrogen bonding governs solubility and stability .

Data Table: Structural and Functional Comparison

Biological Activity

(Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide is a synthetic compound belonging to the class of prop-2-enamides. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyano group and a difluorophenyl substituent, which are crucial for its biological activity. The presence of the difluorophenyl moiety enhances its lipophilicity and may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanism involves:

- Binding Interactions : The cyano group can form hydrogen bonds with active sites on enzymes, while the difluorophenyl group enhances binding affinity through hydrophobic interactions.

- Enzyme Modulation : Studies suggest that this compound can modulate enzyme activity, potentially affecting signal transduction pathways and metabolic processes .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating caspase pathways. The effective concentration (IC50) varies depending on the specific cell line but has been reported in the micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- In Vivo Models : Animal studies demonstrated that this compound significantly reduces inflammation markers in models of acute and chronic inflammation. This effect is likely mediated by the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited an IC50 value of approximately 5 μM, indicating potent cytotoxicity compared to control treatments.

- Anti-inflammatory Study in Rodents :

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic strategies and reaction conditions are optimal for achieving high Z-isomer selectivity in the synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide?

- Methodology :

- Step 1 : Condensation of 2,3-difluorobenzaldehyde with cyanoacetamide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol.

- Step 2 : Strict temperature control (60–80°C) to favor kinetic Z-isomer formation over the thermodynamically stable E-isomer .

- Step 3 : Use of catalytic additives (e.g., acetic anhydride) to stabilize the enamide intermediate and reduce side reactions .

- Validation : Monitor reaction progress via TLC and confirm Z/E ratio using -NMR (Z-isomer shows characteristic coupling constants <sup>3</sup>JH-H ≈ 12–14 Hz) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity and purity?

- Techniques :

- NMR Spectroscopy : -NMR to resolve fluorine environments; -NMR to confirm cyano (δ ~110–120 ppm) and carbonyl (δ ~165–170 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and rule out halogenated impurities .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace isomers .

Q. How are common synthetic impurities (e.g., E-isomer, unreacted precursors) isolated and removed?

- Purification :

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of Z/E isomers .

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) to separate amide byproducts .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve molecular conformation and intermolecular interactions in the crystal lattice?

- Protocol :

- Data Collection : Use single crystals grown via slow evaporation (acetone/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate via R-factor (<5%) and electron density maps .

Q. What role do solvent polarity and temperature play in optimizing Z-isomer yield and minimizing side reactions?

- Case Study :

- Solvent Effects : High-polarity solvents (DMF, DMSO) stabilize transition states, increasing Z-selectivity by 15–20% compared to toluene .

- Temperature : Reactions at 70°C yield 85% Z-isomer, while >90°C promotes E-isomer formation via retro-aldol pathways .

- Table 1 : Optimization Parameters for Z-Isomer Synthesis

| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Solvent | DMF/Ethanol (1:1) | +25% Z-selectivity | |

| Temperature | 60–70°C | 85% Z-isomer yield | |

| Reaction Time | 6–8 hours | Minimizes decomposition |

Q. How does graph set analysis elucidate hydrogen-bonding networks in the crystal structure?

- Approach :

- Identify Donor/Acceptor Pairs : N-H···O=C and C-F···H-C interactions using Mercury 4.0 .

- Graph Set Notation : Assign patterns (e.g., for dimeric rings) to predict packing efficiency and stability .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Example : Discrepancies in -NMR shifts for the cyano group.

- Solution : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for DMSO) to match experimental δ = 118 ppm .

Q. How do electronic effects of the 2,3-difluorophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Electron-Withdrawing Effect : Fluorine substituents increase electrophilicity of the β-carbon, enhancing Michael addition rates with thiols (k = 0.45 Ms) .

- Steric Effects : Ortho-fluorine hinders rotation, stabilizing the planar enamide conformation critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.